![molecular formula C22H27N3O3 B2724824 6-Cyclopropyl-2-[1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2309556-23-6](/img/structure/B2724824.png)
6-Cyclopropyl-2-[1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-[1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its various potential applications. This compound is a pyridazinone derivative and is commonly referred to as CPI-455.
Mechanism of Action
CPI-455 acts by binding to the bromodomains of specific proteins, thereby inhibiting their activity. This leads to the downregulation of genes that are involved in disease processes, resulting in therapeutic effects.
Biochemical and Physiological Effects:
CPI-455 has been shown to have potent anti-inflammatory effects in animal models of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CPI-455 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
CPI-455 is a potent inhibitor of bromodomains and has been shown to be effective in various disease models. However, its use in clinical settings is limited by its poor solubility and bioavailability. Additionally, more research is needed to fully understand its potential side effects and toxicity.
Future Directions
Future research on CPI-455 should focus on improving its solubility and bioavailability, as well as investigating its potential for use in combination with other therapeutic agents. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of CPI-455 involves the reaction of 2-(3,4-dimethylphenoxy)acetyl chloride with 4-piperidin-1-ylpyridazine-3-one in the presence of a base. The resulting compound is then subjected to a cyclopropanation reaction using a diazo compound to obtain the final product.
Scientific Research Applications
CPI-455 has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have potent inhibitory activity against a class of enzymes called bromodomains, which are involved in the regulation of gene expression. This makes CPI-455 a promising candidate for the treatment of cancer, inflammation, and other diseases that involve dysregulated gene expression.
properties
IUPAC Name |
6-cyclopropyl-2-[1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-15-3-6-19(13-16(15)2)28-14-22(27)24-11-9-18(10-12-24)25-21(26)8-7-20(23-25)17-4-5-17/h3,6-8,13,17-18H,4-5,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIUKQBFCFSYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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